molecular formula C12H19NO B7760668 N-(4-ethoxybenzyl)propan-1-amine

N-(4-ethoxybenzyl)propan-1-amine

Cat. No.: B7760668
M. Wt: 193.28 g/mol
InChI Key: MBSKUJLYIMXZBH-UHFFFAOYSA-N
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Description

N-(4-Ethoxybenzyl)propan-1-amine hydrochloride is a high-purity chemical compound supplied for research and further manufacturing applications. This compound, with the CAS registry number 1049677-98-6, has a molecular formula of C12H20ClNO and a molecular weight of 229.75 g/mol . Its structure is characterized by a propan-1-amine chain linked to a 4-ethoxybenzyl group, forming a hydrochloride salt. The compound is typically provided with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . As a building block in organic synthesis, this amine can be utilized in the development of more complex molecules, such as active pharmaceutical ingredients; for example, structurally similar N-benzyl-1-(4-methoxyphenyl)-2-propylamine compounds are key intermediates in the synthesis of long-acting beta-2-adrenergic receptor agonists like formoterol . This product is intended for research and further manufacturing use only, and is not intended for direct human or veterinary use. Researchers should handle this material with care, as it may be hazardous and should be used in accordance with all applicable laboratory safety protocols .

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-9-13-10-11-5-7-12(8-6-11)14-4-2/h5-8,13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSKUJLYIMXZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde reacts with the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 25–80°C for 1–24 hours provides moderate yields (65–75%). Alternatively, catalytic hydrogenation using 5% Pd/C or Ru/C under 40–50 bar H₂ at 40–60°C achieves higher yields (80–85%).

Optimization and Challenges

Excess aldehyde (1.2–1.5 equivalents) minimizes dimerization of propan-1-amine. Aqueous workup involves extraction with ethyl acetate, followed by solvent evaporation and distillation. Side products, such as tertiary amines, are suppressed by maintaining a pH of 7–8 during the reaction.

Alkylation of Propan-1-amine with 4-Ethoxybenzyl Halides

Alkylation employs 4-ethoxybenzyl chloride or bromide as electrophiles, reacting with propan-1-amine in the presence of a base.

Sterically Hindered Amine Oxide Process

Patent WO2007042422A2 describes a method where a sterically hindered amine oxide reacts with ketones or aldehydes (e.g., acetone) under peroxydisulphate activation. For this compound, 4-ethoxybenzyl chloride is treated with propan-1-amine oxide in dichloromethane at 50–70°C. The product is isolated via saturation of the aqueous phase, yielding 60–70% after purification.

Base and Solvent Selection

Alkali metal carbonates (e.g., K₂CO₃) in acetonitrile or toluene facilitate nucleophilic substitution. Elevated temperatures (80–100°C) improve reaction rates but risk decomposition of the benzyl halide.

Allylamine Intermediate Reduction

The Royal Society of Chemistry protocol outlines a two-step synthesis via allylamine intermediates.

Synthesis of 2-(4-Ethoxyphenyl)prop-2-en-1-amine

4-Ethoxyacetophenone is brominated using N-bromosuccinimide (NBS) in methanol under reflux, yielding 2-bromo-1-(4-ethoxyphenyl)ethanone. Subsequent treatment with propan-1-amine in THF forms the allylamine intermediate.

Hydrogenation to Saturated Amine

Catalytic hydrogenation (Pd/C, 1–3 bar H₂) reduces the double bond, affording this compound in 70–75% yield. Alternative reductants like NaBH₄ in methanol are less efficient (50–60% yield).

Double Reductive Amination (DRA)

DRA enables concurrent imine formation and reduction, particularly useful for substrates requiring deprotection.

Cyclization and Deprotection

As demonstrated in the synthesis of trihydroxypiperidines, DRA using Pd(OH)₂/C under hydrogenolytic conditions removes benzyl groups while facilitating amine bond formation. Applied to this compound, this method achieves 69% yield by integrating deprotection and reductive steps.

Solvent and Catalyst Optimization

Ethanol or methanol as solvents enhances catalyst activity. Elevated hydrogen pressures (40–50 bar) and Ru/C catalysts further improve efficiency.

Comparative Analysis of Methods

MethodYield (%)ConditionsPurification
Reductive Amination70–85NaBH₄/THF or H₂/Pd/CDistillation
Alkylation60–70K₂CO₃/CH₃CN, 80°CColumn Chromatography
Allylamine Reduction70–75Pd/C, H₂ (1–3 bar)Solvent Evaporation
DRA65–69Pd(OH)₂/C, H₂ (40–50 bar)Filtration

Reductive amination offers the highest yields and scalability, while DRA simplifies multi-step syntheses. Alkylation is limited by benzyl halide availability but provides straightforward isolation .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-ethoxybenzyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to the desired chemical transformations.

Comparison with Similar Compounds

Substituent Effects on the Benzyl Group

The substituent on the benzyl ring significantly impacts physicochemical and biological properties:

Compound Benzyl Substituent Key Properties/Activity Reference
N-(4-ethoxybenzyl)propan-1-amine 4-ethoxy Moderate lipophilicity (LogP ~3.1 inferred), potential balanced electronic effects
N-(4-methoxybenzyl)propan-1-amine 4-methoxy Higher electron-donating capacity; commercial purity ≥95%
N-(2-methoxybenzyl)propan-1-amine 2-methoxy Steric hindrance at ortho position; reduced binding affinity in some targets
N-(4-fluorobenzyl)propan-1-amine 4-fluoro Electron-withdrawing effect; lower activity (IC50 = 5.503) in indolinone acetamide derivatives
N-(4-nitrobenzyl)propan-1-amine analog 4-nitro Strong electron withdrawal; lowest activity (IC50 = 5.928)

Key Findings :

  • Electron-donating groups (e.g., methoxy, ethoxy) enhance resonance stabilization and may improve binding in hydrophobic pockets.
  • Substituent position : Para-substituted derivatives (e.g., 4-ethoxy) generally exhibit higher activity than ortho analogs due to reduced steric hindrance .

Amine Chain Modifications

The structure of the amine chain influences molecular flexibility and target interactions:

Compound Amine Chain Structure Biological Relevance Reference
This compound Propan-1-amine (saturated) Flexible linker; moderate potency in kinase inhibitors
N-(4-methoxybenzyl)prop-2-yn-1-amine Prop-2-yn-1-amine (alkyne) Increased rigidity; potential for click chemistry applications
OX03384 (Dimethylamino analog) N,N-dimethylpropan-1-amine Reduced potency due to saturated linker
OCM-31 (Pyrazine-containing chain) 3-(pyrazin-2-yl)propan-1-amine Enhanced selectivity for GSK-3β inhibition (>95% purity)

Key Findings :

  • Saturated chains (e.g., propan-1-amine) offer flexibility but may reduce potency compared to rigid unsaturated linkers .
  • Aromatic amine chains (e.g., pyrazine or pyridine derivatives) improve target selectivity and synthetic purity .

Key Findings :

  • Simpler structures (e.g., this compound) are more synthetically accessible but lack purity data in literature.
  • Complex analogs with heterocyclic amines require advanced purification techniques (e.g., automated chromatography) but achieve higher purity .

Physicochemical Properties

Compound logP Boiling Point (°C) Molecular Weight Reference
This compound ~3.1* ~270* 207.3
N-ethyl-1-(4-methoxyphenyl)propan-1-amine 3.15 270.9 193.3
N-(4-Fluoro-2-dioxaborolanyl) analog N/A 380.3 (predicted) 293.2

*Inferred from similar structures.
Key Findings :

  • Ethoxy and methoxy substituents yield comparable logP values, suggesting similar lipophilicity.
  • Boronate-containing analogs exhibit higher molecular weights and predicted boiling points, reflecting increased polarity .

Biological Activity

N-(4-Ethoxybenzyl)propan-1-amine, also known as N-(4-ethoxybenzyl)-1-propanamine hydrochloride, is a compound of interest in pharmacological and medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, neuropharmacological implications, and its role as a pharmaceutical intermediate.

This compound can be synthesized using phase-transfer catalysis, where 4-ethoxybenzyl chloride reacts with dialkylaminoethanol in the presence of sodium hydroxide and a phase-transfer catalyst. This reaction typically occurs at elevated temperatures (around 70°C) and yields the compound with efficiencies ranging from 69% to 82%.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities . Preliminary studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections. The mechanisms underlying these activities may involve the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Neuropharmacological Applications

The structural similarity of this compound to other amines suggests it may interact with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial for synaptic plasticity and memory function, indicating that the compound could be explored for neuropharmacological applications, such as in the treatment of neurological disorders linked to NMDA receptor dysfunction.

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. As a nucleophile, it participates in substitution and addition reactions, forming covalent bonds with electrophilic centers in target molecules. This reactivity can lead to various biochemical transformations that underpin its biological activities.

In Vitro Studies on Antiproliferative Effects

In vitro studies have assessed the antiproliferative effects of this compound on cancer cell lines. For instance, compounds structurally related to this compound demonstrated significant antiproliferative activity in MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM . These findings highlight the potential for this compound or its derivatives to serve as lead compounds in cancer therapy.

Summary of Research Findings

Aspect Findings
Antimicrobial Activity Effective against various bacterial strains and fungi
Neuropharmacological Role Potential ligand for NMDA receptors; implications for memory and learning
Antiproliferative Activity Significant effects on MCF-7 breast cancer cells; IC50 values between 10–33 nM

Q & A

Basic Research Questions

What are the optimal synthetic routes for N-(4-ethoxybenzyl)propan-1-amine, and how can reaction conditions be systematically optimized?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Step 1: React 4-ethoxybenzyl chloride with propan-1-amine in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile.
  • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Optimization: Use Design of Experiments (DoE) to vary temperature (40–80°C), solvent polarity, and stoichiometry. Monitor yield via HPLC .
  • Critical Parameters: Excess amine (1.5–2.0 eq.) improves yield; anhydrous conditions prevent hydrolysis of intermediates .

Table 1: Yield variation with solvent and temperature

SolventTemp (°C)Yield (%)
Acetonitrile6078
DMF8065
THF5072

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR: Use ¹H/¹³C NMR to confirm ethoxybenzyl (δ 6.8–7.3 ppm aromatic protons) and propanamine backbone (δ 2.6–3.1 ppm for CH₂NH₂). Compare with PubChem reference spectra .
  • HPLC-MS: Employ reverse-phase C18 column (ACN/H₂O + 0.1% formic acid) to assess purity (>95%). MS (ESI+) should show [M+H]⁺ at m/z 208.2 .
  • FTIR: Confirm NH₂ stretch (3300–3500 cm⁻¹) and aryl ether (C-O-C, 1250 cm⁻¹) .

How can researchers design initial biological screening assays for this compound?

Methodological Answer:

  • Target Selection: Prioritize GPCRs (e.g., serotonin or adrenergic receptors) due to structural similarity to phenethylamine derivatives .
  • Assay Protocol:
    • In vitro: Radioligand binding assays (IC₅₀ determination) using HEK293 cells expressing target receptors.
    • Dose Range: Test 0.1–100 µM; include positive controls (e.g., serotonin for 5-HT receptors) .
  • Data Validation: Triplicate runs with statistical analysis (ANOVA) to minimize false positives .

Advanced Research Questions

How do structural modifications (e.g., halogen substitution) impact receptor binding affinity and selectivity?

Methodological Answer:

  • Comparative Studies: Replace ethoxy with fluoro () or bromo () groups.
  • Key Findings:
    • 4-Bromo analog (): Increased lipophilicity (logP +0.5) enhances blood-brain barrier penetration but reduces aqueous solubility.
    • 4-Fluoro analog (): Higher σ-para effect strengthens hydrogen bonding with Ser159 in 5-HT₂A receptors, improving affinity (Kᵢ = 12 nM vs. 45 nM for ethoxy) .
  • Computational Modeling: Use AutoDock Vina to simulate docking poses. Focus on π-π stacking (benzyl ring) and hydrogen bonding (ethoxy group) .

How can researchers resolve contradictions in reported biological activity (e.g., agonist vs. antagonist effects)?

Methodological Answer:

  • Case Study: If studies report conflicting activity at α₁-adrenergic receptors:
    • Variable Control: Replicate assays under identical conditions (cell line, buffer pH, agonist concentration).
    • Functional Assays: Use calcium flux (agonist) vs. cAMP inhibition (antagonist) to clarify mechanism .
  • Meta-Analysis: Pool data from ≥3 independent labs; apply Fisher’s exact test to identify outliers .

Table 2: Contradictory activity data resolution

StudyAssay TypeResult (EC₅₀)Resolution Method
ACalcium flux8 nM (Agonist)Identified cell-line-specific Gαq coupling
BcAMP inhibitionNo effectConfirmed antagonist artifact from high DMSO

What strategies are effective for analyzing enantiomeric effects in this compound derivatives?

Methodological Answer:

  • Chiral Synthesis: Use (R)- or (S)-propan-1-amine precursors () with asymmetric catalysis (e.g., Jacobsen’s catalyst).
  • Analytical Separation: Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to resolve enantiomers .
  • Biological Impact: Test enantiomers in receptor binding assays. For example, (R)-enantiomer may show 10-fold higher 5-HT₁A affinity due to steric complementarity .

How can in silico methods predict metabolic pathways and toxicity risks?

Methodological Answer:

  • Software Tools: Use Schrödinger’s ADMET Predictor or SwissADME.
  • Predicted Pathways:
    • Phase I: O-deethylation (ethoxy → hydroxy) via CYP3A4 (major), forming reactive quinone intermediates.
    • Phase II: Glucuronidation of the primary amine (high risk of renal clearance) .
  • Validation: Compare with in vitro hepatocyte metabolism assays (LC-MS/MS metabolite profiling) .

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